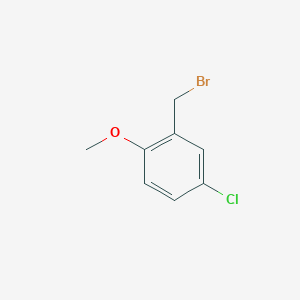

2-(Bromomethyl)-4-chloro-1-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-chloro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOYTRDTYUBKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572998 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58735-58-3 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-chloro-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-chloro-1-methoxybenzene (CAS Number: 58735-58-3), a halogenated aromatic ether of significant interest in synthetic organic chemistry and drug discovery. This document elucidates its chemical identity, physicochemical properties, validated synthesis protocols, and key applications. As a versatile building block, its unique substitution pattern—featuring a reactive benzylic bromide, an electron-donating methoxy group, and an electron-withdrawing chloro group—offers a powerful tool for medicinal chemists to construct complex molecular architectures and modulate biological activity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

2-(Bromomethyl)-4-chloro-1-methoxybenzene is a substituted anisole derivative. The numbering of the benzene ring is dictated by the methoxy group, which is assigned to the first position. This results in the bromomethyl group at position 2 and the chloro group at position 4. It is important to distinguish this compound from its close isomer, 1-(Bromomethyl)-2-chloro-4-methoxybenzene (CAS: 54788-17-9), where the numbering originates from the bromomethyl-substituted carbon. While structurally similar, their distinct substitution patterns can lead to different reactivity and application profiles.

The core physicochemical properties of 2-(Bromomethyl)-4-chloro-1-methoxybenzene are summarized below. Data for its more extensively documented isomer (CAS 54788-17-9) is included for comparative reference where direct data is sparse.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |

| CAS Number | 58735-58-3 | [1] |

| Molecular Formula | C₈H₈BrClO | [1][2] |

| Molecular Weight | 235.51 g/mol | [1][2][3] |

| Synonyms | 5-Chloro-2-methoxybenzyl bromide | |

| Appearance | Solid (based on isomer data) | [4] |

| Melting Point | 53-57 °C (for isomer CAS 54788-17-9) | [4] |

| Storage Conditions | Sealed in dry, 2-8°C or -20°C | [1][4] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes OCH3 [label="OCH₃", fontcolor="#34A853"]; CH2Br [label="CH₂Br", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#4285F4"]; H3 [label="H"]; H5 [label="H"]; H6 [label="H"];

// Position the ring nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Position the substituent nodes OCH3 [pos="0,2.4!"]; CH2Br [pos="-2.2,1.2!"]; H3 [pos="-2.08,-1.2!"]; Cl [pos="0,-2.4!"]; H5 [pos="2.08,-1.2!"]; H6 [pos="2.08,1.2!"];

// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- OCH3; C2 -- CH2Br; C3 -- H3; C4 -- Cl; C5 -- H5; C6 -- H6;

// Double bonds (approximated with labels for simplicity in DOT) lab1 [label="=", pos="-0.52,0.9!"]; lab2 [label="=", pos="-0.52,-0.9!"]; lab3 [label="=", pos="1.04,0!"]; }

Caption: Chemical structure of 2-(Bromomethyl)-4-chloro-1-methoxybenzene.

Synthesis and Mechanistic Insights

The most reliable and common method for synthesizing benzylic bromides like 2-(Bromomethyl)-4-chloro-1-methoxybenzene is through the free-radical bromination of the corresponding methyl-substituted precursor, in this case, 4-chloro-2-methylanisole. This reaction, often referred to as the Wohl-Ziegler bromination, selectively targets the benzylic position over the aromatic ring.

Causality of Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination.[2] It provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical pathway and suppressing competitive ionic reactions like electrophilic aromatic substitution on the electron-rich anisole ring.

-

Initiator: A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, is required to start the radical chain reaction.[2] AIBN is often preferred due to its predictable decomposition kinetics and the fact that it does not produce acidic byproducts.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent ionic side reactions.[2]

-

Conditions: The reaction is promoted by heat or UV light to facilitate the homolytic cleavage of the initiator and propagate the radical chain.

Caption: General workflow for the synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and clear success criteria.

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylanisole (1.0 eq).

-

Add carbon tetrachloride to achieve a concentration of approximately 0.2 M.

-

Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

-

-

Execution:

-

Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is typically initiated under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material spot/peak indicates completion. A typical reaction time is several hours.[2]

-

Self-Validation Check: A successful reaction will show the formation of a new, less polar product spot on the TLC plate compared to the starting material. The dense succinimide byproduct will precipitate as a white solid.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will be fully precipitated.

-

Filter the mixture to remove the succinimide solid. Wash the solid with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Characterization:

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful synthesis will be validated by the appearance of a characteristic benzylic CH₂Br peak in the ¹H NMR spectrum (typically around 4.5-4.7 ppm).

-

Applications in Drug Development and Organic Synthesis

The utility of 2-(Bromomethyl)-4-chloro-1-methoxybenzene lies in its identity as a reactive electrophile. The benzylic bromide is an excellent leaving group, making the compound a potent alkylating agent for a wide range of nucleophiles.

Medicinal Chemistry Relevance: Halogenated compounds are cornerstones of modern medicinal chemistry. The presence of a chlorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by participating in halogen bonding.[5] Similarly, the methoxy group can act as a hydrogen bond acceptor and improve pharmacokinetic properties. This specific substitution pattern is therefore a valuable motif for introducing into potential drug candidates to explore new chemical space and optimize lead compounds.[5]

Core Reactivity: Nucleophilic Substitution The primary application is the introduction of the "5-chloro-2-methoxybenzyl" group onto a substrate. This is typically achieved via an Sₙ2 reaction with soft nucleophiles like amines, thiols, or phenoxides, or an Sₙ1-like reaction under conditions that favor carbocation formation.[6]

Caption: General Sₙ2 reaction pathway using the title compound.

This reactivity is instrumental in synthesizing larger, more complex molecules, including scaffolds found in biologically active compounds like carbazole alkaloids and HIV-1 reverse transcriptase inhibitors.[5]

Safety, Handling, and Storage

Trustworthiness through Self-Validating Safety Protocols: Adherence to strict safety protocols is non-negotiable when handling potent alkylating agents.

GHS Hazard Classification:

-

Corrosion: Causes severe skin burns and eye damage (H314).[7]

-

Acute Toxicity: May be toxic if swallowed (related to H301 for isomer).[3]

-

Irritation: May cause respiratory irritation (related to H335 for isomer).[3]

Table 2: Hazard and Precautionary Information

| Hazard Category | GHS Code | Signal Word | Precautionary Statements |

| Skin Corrosion | H314 | Danger | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Potential Acute Oral Toxicity | (H301) | Danger | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Potential Respiratory Irritation | (H335) | Warning | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Codes in parentheses are based on the closely related and well-documented isomer CAS 54788-17-9.

Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure an eyewash station and safety shower are immediately accessible.[9]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Procedural Discipline: Do not get in eyes, on skin, or on clothing.[8] Avoid creating dust. Wash hands thoroughly after handling.[7]

Storage Protocol:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

For long-term stability, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere is recommended to prevent degradation.[1]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[7]

Conclusion

2-(Bromomethyl)-4-chloro-1-methoxybenzene is a high-value synthetic intermediate with significant potential in pharmaceutical research and development. Its well-defined reactivity as a benzylic alkylating agent, combined with the beneficial electronic and steric properties of its chloro and methoxy substituents, makes it a strategic tool for molecular design and synthesis. Understanding its properties, synthetic routes, and stringent handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

-

PubChem. 2-Bromo-4-chloroanisole. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(Bromomethyl)-2-chloro-4-methoxybenzene. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

ChemSynthesis. 4-Methoxybenzyl bromide. ChemSynthesis. [Link]

-

National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Library of Medicine. [Link]

-

PubChem. 2-Bromo-1-chloro-4-methoxybenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methoxybenzyl bromide. National Center for Biotechnology Information. [Link]

Sources

- 1. 58735-58-3|2-(Bromomethyl)-4-chloro-1-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. 2-(bromomethyl)-1-chloro-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(Bromomethyl)-2-chloro-4-methoxybenzene | C8H8BrClO | CID 22327428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BROMOMETHYL-2-CHLORO-4-METHOXYBENZENE | 54788-17-9 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(Bromomethyl)-2-chloro-4-ethoxybenzene | 219768-06-6 | Benchchem [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Precision Synthesis of 2-(Bromomethyl)-4-chloro-1-methoxybenzene: An Advanced Technical Guide

Executive Summary

The synthesis of 2-(bromomethyl)-4-chloro-1-methoxybenzene (also referred to as 4-chloro-2-(bromomethyl)anisole) is a critical transformation in the production of pharmacophores, particularly for antagonists used in metabolic and cardiovascular therapies. This guide details the conversion of 4-chloro-2-methylanisole via Wohl-Ziegler bromination.

While the classical literature heavily relies on Carbon Tetrachloride (CCl₄), this guide prioritizes modern, scalable, and environmentally viable solvent systems such as 1,2-Dichlorobenzene and Benzotrifluoride (PhCF₃) . These alternatives maintain the high radical efficiency of CCl₄ while mitigating its severe toxicity and ozone-depleting properties.

Key Technical Challenges:

-

Regioselectivity: Preventing nuclear bromination (ring substitution) vs. benzylic bromination.

-

Over-oxidation: Controlling the formation of the gem-dibromide byproduct.

-

Stability: The product is a potent lachrymator and is sensitive to moisture and silica gel degradation.

Retrosynthetic Analysis & Mechanistic Strategy

The transformation relies on a free-radical chain substitution mechanism. The presence of the methoxy group at the ortho position exerts both steric and electronic influences that must be managed.

The Wohl-Ziegler Pathway

The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.

-

Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract bromine from trace Br₂ to start the chain.

-

Propagation: The succinimidyl radical abstracts a benzylic hydrogen from 4-chloro-2-methylanisole. This is the rate-determining step. The resulting benzylic radical is resonance-stabilized by the aromatic ring.

-

Termination: Radical recombination (minor).

Mechanistic Visualization

The following diagram outlines the radical cycle and the critical path to the mono-brominated product.

Caption: Figure 1. Radical chain mechanism for the benzylic bromination of 4-chloro-2-methylanisole.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

| Parameter | Specification | Rationale |

| Stoichiometry (NBS) | 1.05 – 1.10 equiv. | Slight excess ensures conversion; >1.2 equiv. drastically increases gem-dibromide formation. |

| Solvent System | 1,2-Dichlorobenzene (1,2-DCB) | Preferred. Higher boiling point (180°C) allows faster kinetics than CCl₄; superior solubility profile for the substrate but precipitates succinimide. |

| Alternative Solvent | Benzotrifluoride (PhCF₃) | "Green" alternative to CCl₄. Excellent radical stability; easier removal (bp 102°C) than 1,2-DCB. |

| Initiator | AIBN (0.04 – 0.05 equiv.) | Standard radical source. Benzoyl peroxide is a secondary option but may require higher activation temps. |

| Temperature | 80°C – 90°C | Optimal for AIBN half-life (1h at 82°C). |

| Atmosphere | Nitrogen / Argon | Oxygen acts as a radical scavenger and must be excluded. |

Detailed Experimental Protocol

Safety Warning: The product is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood. NBS is an irritant.

Materials

-

Substrate: 4-Chloro-2-methylanisole (15.66 g, 100 mmol)

-

Reagent: N-Bromosuccinimide (NBS) (18.69 g, 105 mmol) - Recrystallize from water if yellow/degraded.

-

Initiator: AIBN (0.66 g, 4 mmol)

-

Solvent: 1,2-Dichlorobenzene (100 mL) or Benzotrifluoride (100 mL)

Step-by-Step Methodology

-

System Preparation:

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer.

-

Purge the system with nitrogen for 10 minutes.

-

-

Charging:

-

Add 4-chloro-2-methylanisole and the chosen solvent (1,2-DCB or PhCF₃) to the flask.

-

Begin stirring and add NBS. Note: NBS will likely remain as a suspension initially.

-

Add AIBN in one portion.

-

-

Reaction:

-

Heat the mixture to 85°C .

-

Observation: As the reaction proceeds (typically 1-3 hours), the dense, yellow NBS solid will disappear and be replaced by lighter, floating succinimide solid.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1) every 30 minutes. The product will be less polar than the starting material. Look for the disappearance of the starting spot (Rf ~0.6) and appearance of the product (Rf ~0.5). Caution: Benzylic bromides can hydrolyze on silica; run TLC quickly.

-

-

Workup:

-

Cool the reaction mixture to 0°C to fully precipitate the succinimide byproduct.

-

Filter the cold mixture through a sintered glass funnel (or Celite pad) to remove succinimide. Wash the cake with cold solvent.

-

Solvent Removal:

-

If using PhCF₃: Evaporate under reduced pressure (rotary evaporator).

-

If using 1,2-DCB: Distill off the solvent under high vacuum (or perform a column filtration if the boiling point is too high for your equipment).

-

-

-

Purification:

-

The crude residue is often sufficient for the next step (e.g., alkylation).

-

If high purity is required, recrystallization from Hexane or Heptane is preferred over column chromatography to avoid decomposition.

-

Yield Expectation: 75% - 85%.

-

Process Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis and isolation of the target benzylic bromide.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet NBS | Recrystallize NBS from water; dry thoroughly. Ensure AIBN is fresh. |

| Dibromination | Excess NBS or High Temp | Strictly limit NBS to 1.05 eq. Lower temperature to 75°C and extend time. |

| Ring Bromination | Solvent Polarity / Catalyst | Ensure no Lewis acids (Fe, Al) are present. Avoid highly polar solvents without radical initiators. |

| Product Decomposition | Silica Gel Acidity | Pre-treat silica with 1% Triethylamine or use neutral alumina for purification. |

References

-

Wohl-Ziegler Reaction Fundamentals: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317.[1] Link

-

Solvent Effects in Benzylic Bromination: Lee, S., & Ra, C. S. (2017).[2] "Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester." Journal of the Korean Chemical Society, 61(6), 271-274. Link

- Modern Green Solvents (PhCF3): Ogawa, A., et al. (2013). "Benzotrifluoride as an Alternative Solvent for Carbon Tetrachloride in Radical Reactions." Curran Protocols.

-

Substrate Data (4-Chloro-2-methylanisole): PubChem CID 76748.[1] "4-Chloro-2-methylanisole."[1][3] National Center for Biotechnology Information. Link

Sources

Advanced Mass Spectrometry Analysis of 2-(Bromomethyl)-4-chloro-1-methoxybenzene

Technical Guide for Pharmaceutical Researchers & Analytical Scientists

Executive Summary

This guide provides a comprehensive technical framework for the mass spectrometry (MS) analysis of 2-(Bromomethyl)-4-chloro-1-methoxybenzene (CAS: 58735-58-3).[1][2] As a highly reactive benzyl bromide intermediate often used in the synthesis of pharmacophores, this molecule presents unique analytical challenges—specifically its isotopic complexity and susceptibility to nucleophilic degradation during sample preparation.

Key Technical Takeaways:

-

Isotopic Signature: The molecule exhibits a distinct 3:4:1 intensity ratio for M, M+2, and M+4 ions due to the simultaneous presence of Bromine and Chlorine.

-

Base Peak Anomaly: Unlike typical organic molecules, the M+2 ion is the base peak (100% relative abundance), not the molecular ion M.

-

Critical Protocol: Protic solvents (e.g., Methanol) must be strictly avoided to prevent artifact formation via solvolysis.[2]

Part 1: Molecular Identity & Physicochemical Context

Understanding the structural lability of this compound is prerequisite to accurate MS analysis. The benzylic carbon-bromine bond is intrinsically weak, facilitating rapid ionization but also promoting thermal degradation if inlet temperatures are uncontrolled.[1][2]

| Parameter | Specification |

| Chemical Name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene |

| CAS Number | 58735-58-3 |

| Molecular Formula | C₈H₈BrClO |

| Exact Mass (Monoisotopic) | 233.9447 (for ⁷⁹Br, ³⁵Cl) |

| Structure | Anisole core with ortho-bromomethyl and para-chloro substitution.[1][2] |

| Reactivity Class | Alkylating Agent (Benzyl Halide) |

Part 2: The Mass Spectral Fingerprint

The Isotope Cluster (The "3:4:1 Rule")

The most definitive identification marker for this molecule is its isotopic envelope. The interaction between Bromine (⁷⁹Br/⁸¹Br ≈ 1:[3]1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:[2][3]1) creates a unique split pattern.[1][2]

Calculated Abundance Ratios:

-

M (m/z 234): Composed of ⁷⁹Br + ³⁵Cl.[1][2] Relative Intensity: ~77%

-

M+2 (m/z 236): Composed of (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl).[2] Relative Intensity: 100% (Base Peak)

-

M+4 (m/z 238): Composed of ⁸¹Br + ³⁷Cl.[1][2] Relative Intensity: ~24%

Expert Insight: If your spectrum shows the molecular ion (M) as the most intense peak, the sample is likely degraded or incorrect. A valid spectrum must show M+2 as the dominant ion in the cluster.

Fragmentation Mechanics

The fragmentation pathway is driven by the stability of the benzylic cation, further stabilized by the electron-donating methoxy group (para resonance stabilization is less direct here due to meta positioning relative to the cation, but the ortho methoxy group provides stabilization via the "ortho effect").

Primary Fragmentation Events:

-

Heterolytic Cleavage (α-cleavage): Loss of the Bromine radical/atom is the primary event, yielding the [M-Br]⁺ cation (m/z 155/157).[2]

-

Chlorine Isotope Retention: The resulting fragment (C₈H₈ClO⁺) retains the Chlorine atom, shifting the isotope pattern from a complex Br/Cl mix to a simple Cl pattern (3:1 ratio for m/z 155:157).

-

Secondary Loss: Subsequent loss of the chloromethyl or methoxy groups typically yields lower mass aromatic fragments (m/z 77, 91 series).[2]

Figure 1: Mechanistic fragmentation pathway.[1][2] The loss of Bromine is the dominant energetic channel.

Part 3: Validated Experimental Protocol

Sample Preparation (The "No-Protic" Rule)

Critical Failure Point: Dissolving this compound in Methanol (MeOH) or Ethanol (EtOH) will cause rapid solvolysis, converting the analyte into the corresponding benzyl ether (e.g., 2-(methoxymethyl)-4-chloro-1-methoxybenzene).[1][2]

Recommended Protocol:

-

Solvent: High-purity Dichloromethane (DCM) or Ethyl Acetate .[1][2]

-

Why: Aprotic solvents prevent nucleophilic substitution of the bromide.

-

-

Concentration: 100 µg/mL (ppm) for Scan Mode; 1-10 µg/mL for SIM.

-

Vial Handling: Use amber glass to prevent photolytic degradation of the C-Br bond.[1][2] Analyze within 12 hours of preparation.

GC-MS Instrument Parameters

This compound is volatile enough for Gas Chromatography.[1][2] LC-MS is possible (APCI preferred over ESI due to low polarity) but requires strict solvent control.[1][2]

| Parameter | Setting | Rationale |

| Inlet Temperature | 200°C | High enough to volatilize, low enough to minimize thermal dehydrohalogenation.[1][2] |

| Injection Mode | Split (10:1 or 20:1) | Prevents column saturation; improves peak shape for halogenated compounds.[1][2] |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5) | Standard non-polar phase provides excellent separation for benzyl halides.[1][2] |

| Oven Program | 60°C (1 min) → 15°C/min → 280°C | Gentle ramp preserves separation from potential hydrolysis impurities.[1][2] |

| Ion Source (EI) | 230°C | Standard source temp ensures efficient ionization without excessive fragmentation.[1][2] |

| Scan Range | m/z 50 – 300 | Covers molecular ion cluster and all relevant fragments.[1][2] |

Part 4: Data Interpretation & Quality Control

Differentiating Impurities

During synthesis or storage, specific impurities may arise.[1][2] Use the table below to validate purity.

| Impurity / Artifact | Mass Shift | Key Spectral Feature | Cause |

| Hydrolysis Product (Benzyl Alcohol) | M - 62 | m/z 172/174 (Loss of Br, gain of OH) | Moisture in solvent or aging sample.[1][2] |

| Methyl Ether Artifact | M - 48 | m/z 186/188 (Loss of Br, gain of OMe) | Use of Methanol as solvent.[2] |

| De-brominated (4-chloroanisole) | M - 92 | m/z 142/144 | Thermal degradation in injector.[1][2] |

Analytical Decision Tree

Use this workflow to validate your spectral data.

Figure 2: Step-by-step logic for validating spectral integrity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234856, 2-(Bromomethyl)-4-chloro-1-methoxybenzene.[1][2] Retrieved from [Link][2]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Authoritative source for halogen isotope patterns).[1][2]

-

NIST Mass Spectrometry Data Center. Isotope Distribution Calculator and Benzyl Halide Fragmentation Patterns.[1][2] Retrieved from [Link][2]

Sources

- 1. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

O-alkylation of phenols with 2-(Bromomethyl)-4-chloro-1-methoxybenzene

Application Note: Optimized O-Alkylation of Phenols with 2-(Bromomethyl)-4-chloro-1-methoxybenzene

Executive Summary

This application note details the optimized protocol for the O-alkylation of various phenols using 2-(bromomethyl)-4-chloro-1-methoxybenzene (referred to herein as Reagent A ). This reaction is a critical C-O bond-forming step in the synthesis of pharmacophores found in potassium-competitive acid blockers (P-CABs) and various kinase inhibitors.

While the Williamson ether synthesis is a textbook reaction, the specific electronic properties of Reagent A —containing an ortho-methoxy group and a para-chloro substituent relative to the benzylic position—introduce unique stability and reactivity challenges. This guide addresses the suppression of competitive C-alkylation, the prevention of benzylic hydrolysis, and the maximization of yield through "Cesium Effect" acceleration.

Reaction Mechanism & Strategic Analysis

The reaction proceeds via an SN2 mechanism where the phenoxide anion attacks the benzylic carbon of Reagent A .

Mechanistic Insights:

-

The Substrate (Reagent A): The ortho-methoxy group provides anchimeric assistance (neighboring group participation), stabilizing the transition state but also making the benzylic bromide highly susceptible to hydrolysis if moisture is present.

-

The Nucleophile (Phenol): Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (on the aromatic ring) is a thermodynamic trap, particularly with "hot" electrophiles like benzylic bromides.

-

The "Cesium Effect": For sterically hindered or electron-deficient phenols, Cesium Carbonate (Cs₂CO₃) is superior to Potassium Carbonate (K₂CO₃). The large ionic radius of Cs⁺ reduces ion pairing with the phenoxide, creating a "naked," highly reactive anion.

Visualizing the Pathway

Figure 1: Mechanistic pathway highlighting the divergence between the desired O-alkylation and the competitive C-alkylation.

Experimental Protocols

Two methods are provided. Method A is the standard robust protocol for simple phenols. Method B is the high-performance protocol for difficult substrates.

Materials Checklist

-

Reagent A: 2-(Bromomethyl)-4-chloro-1-methoxybenzene [CAS: 103975-38-0 / 54788-17-9].

-

Solvents: Acetone (HPLC Grade, dried) or DMF (Anhydrous).

-

Bases: Potassium Carbonate (K₂CO₃, -325 mesh) or Cesium Carbonate (Cs₂CO₃).

-

Catalyst: Potassium Iodide (KI) - Optional for Method A.

Method A: The "Standard" Protocol (Acetone/K₂CO₃)

Best for: Electron-rich phenols, scale-up, and easy workup.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.0 equiv) in Acetone (0.2 M concentration) .

-

Deprotonation: Add K₂CO₃ (1.5 - 2.0 equiv) . Stir at room temperature for 15 minutes to ensure phenoxide formation.

-

Expert Tip: Use anhydrous, finely milled K₂CO₃ to maximize surface area.

-

-

Addition: Add Reagent A (1.1 equiv) dropwise over 5 minutes.

-

Optional: Add KI (0.1 equiv) to generate the more reactive benzyl iodide in situ (Finkelstein condition).

-

-

Reaction: Heat the mixture to Reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc).

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the solid salts (K₂CO₃/KBr).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Method B: The "High-Performance" Protocol (DMF/Cs₂CO₃)

Best for: Electron-deficient phenols (e.g., nitrophenols), sterically hindered substrates, or when Reagent A is precious.

-

Preparation: Flame-dry a reaction flask under Argon/Nitrogen.

-

Dissolution: Dissolve Phenol (1.0 equiv) in anhydrous DMF (0.15 M) .

-

Base Addition: Add Cs₂CO₃ (1.2 equiv) in one portion. The mixture may turn yellow/orange (phenoxide color). Stir for 10 mins.

-

Electrophile Addition: Cool the mixture to 0°C (ice bath). Add Reagent A (1.05 equiv) slowly.

-

Why 0°C? Benzylic bromides are reactive.[1] Cooling prevents exotherms that favor side reactions.

-

-

Reaction: Allow to warm to Room Temperature naturally. Stir for 2–4 hours.

-

Quench: Pour the reaction mixture into Ice Water . The product often precipitates.

Data & Optimization Guide

Solvent & Base Selection Matrix

| Variable | Recommendation | Rationale |

| Solvent | Acetone | Good for Method A. Easy removal. Promotes SN2 via solubility of K salts. |

| DMF | Excellent for Method B. High dielectric constant dissociates ion pairs. Hard to remove. | |

| Acetonitrile | "Middle ground." Good compromise between rate and workup ease. | |

| Base | K₂CO₃ | Cheap, mild. Requires heating in Acetone. |

| Cs₂CO₃ | "Cesium Effect."[4] Higher solubility in organic solvents; higher reactivity. | |

| NaH | Avoid if possible. Can cause over-reaction or reduction of the benzylic bromide. |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common failure modes in benzylic ether synthesis.

Quality Control & Validation

To ensure the protocol worked, verify the following spectral markers:

-

¹H NMR (CDCl₃):

-

Ether Linkage (-O-CH₂-Ar): Look for a sharp singlet around 5.0 – 5.2 ppm . This confirms the O-alkylation.[5]

-

Methoxy Group (-OCH₃): Singlet around 3.8 – 3.9 ppm .

-

Absence of OH: Disappearance of the broad phenolic -OH signal (usually >5.0 ppm).

-

-

TLC:

-

The product will be less polar (higher Rf) than the starting phenol but likely more polar than the benzyl bromide.

-

Stain: UV active. Anisaldehyde stain is effective for the benzyl ether moiety.

-

Safety Information

-

Lachrymator: 2-(Bromomethyl)-4-chloro-1-methoxybenzene is a potent lachrymator and skin irritant. Handle only in a functioning fume hood.

-

Corrosive: Causes severe skin burns.[3][6] Wear nitrile gloves and safety goggles.

-

Waste: Quench all reaction mixtures with water before disposal. Segregate halogenated waste.

References

-

Fisher Scientific. (2025).[7] Safety Data Sheet: 4-(Bromomethyl)-1-chloro-2-methoxybenzene. Retrieved from

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from

-

Royal Society of Chemistry. (2021). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. Retrieved from

-

J&K Scientific. (2025). Lab Tips: Optimization of Williamson Ether Synthesis. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.ca [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(Bromomethyl)-2-chloro-4-methoxybenzene | C8H8BrClO | CID 22327428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Formation of dibrominated byproduct in benzylic bromination

Welcome to the technical support center for benzylic bromination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common yet often problematic transformation. Here, we will dissect the intricacies of benzylic bromination, with a particular focus on the formation of dibrominated byproducts, and provide actionable troubleshooting strategies rooted in mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of dibrominated byproduct in my reaction. What is the primary cause of this over-bromination?

The formation of a dibrominated byproduct is a common issue in benzylic bromination, often referred to as the Wohl-Ziegler reaction.[1] The root cause lies in the reactivity of the initially formed monobrominated product. The first bromination introduces an electron-withdrawing bromine atom at the benzylic position. However, the remaining benzylic C-H bond in the monobrominated product is still susceptible to radical abstraction. If the reaction conditions are not carefully controlled, a second bromination can occur, leading to the gem-dibrominated species.

Several factors can exacerbate this issue:

-

High Local Concentration of Bromine: A high concentration of molecular bromine (Br₂) can accelerate the rate of the second bromination.[2]

-

Prolonged Reaction Times: Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to over-bromination of the desired product.

-

Excess Brominating Agent: Using a significant excess of the brominating agent, such as N-Bromosuccinimide (NBS), increases the likelihood of dibromination.[3]

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for benzylic bromination, and how does it help control the reaction?

NBS is the reagent of choice for benzylic bromination because it allows for a slow, controlled generation of a low concentration of molecular bromine (Br₂) and bromine radicals (Br•) in the reaction mixture.[4][5] This is a critical factor in maintaining selectivity for monobromination.[4]

Here's how it works: The reaction is a free-radical chain process.[6] Initially, a radical initiator or light generates a small number of bromine radicals. These radicals abstract a benzylic hydrogen from the starting material to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[6] The HBr then reacts with NBS to produce a molecule of Br₂.[7][8][9][10] This newly formed Br₂ can then react with the benzylic radical to form the desired product and another bromine radical, propagating the chain. By generating Br₂ in situ at a slow rate, the overall concentration of Br₂ in the reaction flask remains very low, which is key to minimizing side reactions like dibromination and electrophilic aromatic substitution.[2][4][5]

Q3: What is the role of the radical initiator or light in this reaction?

Benzylic bromination with NBS is a free-radical chain reaction that requires an initial input of energy to generate the first bromine radicals, which then propagate the chain.[4][6] This initiation can be achieved in two primary ways:

-

Photochemical Initiation: The use of UV or even visible light can induce the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the small amount of Br₂ that is formed.[4]

-

Thermal Initiation with Radical Initiators: Compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[11] These molecules decompose upon heating to produce radicals that initiate the chain reaction.[4]

The choice between photochemical and thermal initiation often depends on the scale of the reaction and the available equipment. Both methods are effective at promoting the desired radical pathway.

Q4: How does the choice of solvent impact the selectivity of the reaction?

The solvent plays a crucial role in determining the selectivity of benzylic bromination.

-

Non-polar Solvents: Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been favored.[4][11] In these solvents, NBS has low solubility, which helps maintain a low concentration of bromine in the solution, thereby favoring the radical pathway over ionic side reactions.[4] Due to the toxicity of CCl₄, alternative non-polar solvents such as cyclohexane are often used.

-

Polar Solvents: The use of polar solvents can sometimes increase the likelihood of ring bromination, as they can facilitate ionic reaction pathways. However, some polar solvents, such as acetonitrile, have been successfully employed and are considered greener alternatives to chlorinated solvents.[4]

Troubleshooting Guide

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| High levels of dibrominated byproduct | 1. Excess NBS: Using too much of the brominating agent. 2. Prolonged reaction time: Allowing the reaction to stir for too long. 3. High reaction temperature: Can increase the rate of the second bromination. | 1. Stoichiometry Control: Carefully control the stoichiometry of NBS. Start with a 1:1 molar ratio of substrate to NBS and monitor the reaction progress closely by TLC or GC. 2. Reaction Monitoring: Monitor the reaction frequently. Once the starting material is consumed, quench the reaction promptly to prevent over-bromination of the product. 3. Temperature Management: Maintain a consistent and appropriate reaction temperature. For thermally initiated reactions, ensure the reflux is gentle. |

| Formation of aromatic ring bromination byproduct | 1. High concentration of Br₂: Can lead to electrophilic aromatic substitution. 2. Polar solvent: Can promote ionic pathways. 3. Presence of Lewis acids: Can catalyze ring bromination. | 1. Use of NBS: Ensure a slow, controlled generation of Br₂ by using NBS.[4] 2. Solvent Choice: Use a non-polar solvent like cyclohexane to disfavor ionic reactions.[4] 3. Glassware Cleanliness: Ensure all glassware is clean and free of any residual Lewis acidic contaminants. |

| Low or no conversion to product | 1. Inactive initiator: The radical initiator may be old or decomposed. 2. Insufficient light source: For photochemical reactions, the light source may not be of the appropriate wavelength or intensity. 3. Presence of radical inhibitors: Impurities in the starting material or solvent can quench the radical chain reaction. | 1. Fresh Initiator: Use a fresh batch of radical initiator (AIBN or BPO). 2. Optimize Light Source: Ensure the light source is functional and positioned close to the reaction vessel. 3. Purify Starting Materials: Purify the starting material and solvent to remove any potential inhibitors. |

| Difficulty in purifying the monobrominated product | 1. Similar polarity of products: The monobrominated and dibrominated products often have very similar polarities, making separation by column chromatography challenging. 2. Product instability: Benzylic bromides can be lachrymatory and may degrade upon prolonged exposure to silica gel. | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient for better separation. Consider using a less polar solvent system. 2. Alternative Purification: If chromatography is ineffective, consider recrystallization if the product is a solid. Distillation under reduced pressure can also be an option for liquid products.[12] |

Experimental Protocols

Protocol 1: Standard Benzylic Bromination of Toluene

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (1.0 eq) and carbon tetrachloride (a suitable volume to ensure stirring).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Minimizing Dibromination

-

Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a solid addition funnel, add the benzylic substrate (1.0 eq) and a non-polar solvent like cyclohexane.

-

Initiator Addition: Add a catalytic amount of AIBN (0.02 eq).

-

Controlled NBS Addition: Heat the solution to reflux. Add NBS (1.0 eq) portion-wise over a period of 1-2 hours using the solid addition funnel. This slow addition helps to maintain a low concentration of the brominating species.

-

Monitoring and Quenching: Monitor the reaction closely by TLC or GC. As soon as the starting material is consumed, immediately cool the reaction to room temperature and proceed with the workup.

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizing the Mechanism and Troubleshooting

Mechanism of Benzylic Bromination and Dibromination

Caption: Reaction pathway for benzylic bromination and the formation of the dibrominated byproduct.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in benzylic bromination.

References

-

ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11 : Halogenation of alkyl benzenes. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Chad's Prep on YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

-

Reddit. (2016, December 15). BnBr purification via basic alumina?. Retrieved from [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Bromination - Common Conditions [commonorganicchemistry.com]

- 12. reddit.com [reddit.com]

Optimizing NBS/AIBN reaction conditions for 2-(Bromomethyl)-4-chloro-1-methoxybenzene synthesis

[1]

Target Molecule: 2-(Bromomethyl)-4-chloro-1-methoxybenzene Precursor: 4-Chloro-2-methylanisole Reaction Class: Free-Radical Benzylic Substitution (Wohl-Ziegler)[1]

⚠️ CRITICAL ALERT: The "Solvent Trap"

Do not use Acetonitrile (MeCN) for this specific synthesis.

While Acetonitrile is often recommended as a "green" alternative for NBS brominations, it is fatal for this specific substrate.[1] The methoxy group (–OMe) on your precursor strongly activates the aromatic ring. In polar solvents like MeCN, the reaction pathway shifts from radical substitution (benzylic) to electrophilic aromatic substitution (nuclear bromination), leading to ring-brominated impurities rather than the desired benzylic bromide [1].

Recommended Solvent:

Module 1: Optimized Reaction Protocol

Stoichiometry & Reagents

| Reagent | Equiv. | Role | Notes |

| 4-Chloro-2-methylanisole | 1.0 | Substrate | Ensure starting material is dry.[1] |

| N-Bromosuccinimide (NBS) | 0.95 - 1.0 | Br Source | Recrystallize from H |

| AIBN | 0.05 (5 mol%) | Initiator | Add in two portions (start and mid-reaction).[1] |

| Trifluorotoluene | 0.5 M | Solvent | Sparged with Argon for 15 mins prior to heating.[1] |

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 4-chloro-2-methylanisole and anhydrous Trifluorotoluene.

-

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and will stall the initiation.

-

Reagent Addition: Add NBS (1.0 eq) and the first portion of AIBN (2.5 mol%).

-

Initiation: Heat the mixture to reflux (approx. 102°C for PhCF

).-

Visual Cue: The dense white NBS solid at the bottom will gradually disappear and be replaced by less dense Succinimide floating at the surface.

-

-

Propagation: After 1 hour, add the second portion of AIBN (2.5 mol%) to sustain the radical chain.

-

Monitoring: Monitor by TLC or HPLC every hour. Stop the reaction when conversion reaches ~90-95%. Do not push for 100% conversion , as this exponentially increases the formation of the gem-dibromide impurity.

-

Workup: Cool to 0°C to precipitate remaining Succinimide. Filter the cold mixture. Wash the filtrate with water (2x) and brine (1x) to remove trace polar impurities.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a significant "gem-dibromide" impurity. How do I stop this?

Diagnosis: Thermodynamic Over-bromination.[1] Once the monobromide is formed, the benzylic position remains active. If the local concentration of NBS is high relative to the unreacted starting material, the second bromine adds to the same carbon. Solution:

-

Reduce NBS: Drop stoichiometry to 0.90–0.95 equivalents. It is easier to separate unreacted starting material (via distillation/chromatography) than to separate the mono-bromide from the di-bromide.[1]

-

High Dilution: Dilute the reaction to 0.2 M.

-

Stop Early: Quench the reaction at 85% conversion.

Q2: The reaction won't start (NBS remains at the bottom).

Diagnosis: Radical Quenching or Degraded Initiator.[1] Solution:

-

Check AIBN: AIBN decomposes over time.[1][2][3] If your AIBN is old, recrystallize it from methanol (carefully, temp <40°C) or buy a fresh batch.

-

Oxygen Leak: Ensure the system is under a positive pressure of inert gas. O

reacts with carbon radicals faster than Br -

Light Assist: Shine a visible light (tungsten lamp) on the flask to aid radical generation if thermal initiation is sluggish.[1]

Q3: I have ring-brominated byproducts (Nuclear Bromination).

Diagnosis: Ionic Pathway Interference.[1] The methoxy group makes the ring electron-rich.[1] If the reaction environment becomes acidic (HBr generation) or polar, the mechanism shifts to Electrophilic Aromatic Substitution. Solution:

Module 3: Visualization & Mechanism

Reaction Workflow

Caption: Optimized workflow for minimizing dibromination and maximizing safety.

The Radical Mechanism (Wohl-Ziegler)

Caption: The Goldfinger Mechanism: NBS maintains a low steady-state concentration of Br2, preventing ionic addition.

Module 4: Purification & Impurity Profiling

Removing Succinimide

Succinimide is the primary byproduct.[1]

-

Primary Removal: In non-polar solvents (PhCF

, CCl -

Secondary Removal: Wash the organic layer with water.[1] Succinimide is highly water-soluble (

), whereas your product is not.[1]

Separation from Starting Material

If you followed the recommendation to use 0.95 eq of NBS, you will have ~5-10% unreacted starting material.

-

Recrystallization: The bromide is typically a solid, while the starting material is a liquid or low-melting solid. Recrystallization from Hexane/Ethyl Acetate (9:1) often yields pure product.[1]

-

Flash Chromatography:

References

-

Togo, H., & Sakuratani, K. (2002). Novel and Efficient Synthetic Method for Benzylic Bromides using NBS in Ionic Liquids or Acetonitrile. Synlett. (Note: Highlights the shift in reactivity based on solvent polarity).[1]

-

Djerassi, C. (1948).[1][5] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

-

Ogawa, A., et al. (2013).[1] Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination. Journal of Organic Chemistry.

Sources

- 1. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-methoxybenzene: A Technical Troubleshooting Guide

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenge of low yields in nucleophilic substitution reactions involving 2-(bromomethyl)-4-chloro-1-methoxybenzene. Drawing upon established principles of physical organic chemistry and extensive field experience, this document provides in-depth troubleshooting strategies and optimized protocols to enhance your reaction outcomes.

Understanding the Substrate: A Double-Edged Sword

The reactivity of 2-(bromomethyl)-4-chloro-1-methoxybenzene in nucleophilic substitution is governed by a delicate interplay of steric and electronic factors originating from its substituents. This unique substitution pattern can be both advantageous and problematic, often leading to a competition between Sₙ1 and Sₙ2 pathways, as well as undesired side reactions.

The para-methoxy group is a strong electron-donating group, which can stabilize a developing positive charge on the benzylic carbon through resonance. This effect significantly favors an Sₙ1-type mechanism by promoting the formation of a resonance-stabilized benzylic carbocation.[1][2] In contrast, the ortho-chloro group exerts a dual influence: it is electron-withdrawing by induction, which can destabilize the carbocation intermediate of an Sₙ1 reaction, and its proximity to the reaction center creates steric hindrance, impeding the backside attack required for an Sₙ2 reaction.[3][4]

This inherent dichotomy necessitates a carefully considered approach to reaction design to favor the desired substitution pathway and minimize competing reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during nucleophilic substitution with 2-(bromomethyl)-4-chloro-1-methoxybenzene.

Q1: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?

Several factors can contribute to a low yield:

-

Steric Hindrance: The ortho-chloro group can significantly slow down an Sₙ2 reaction by physically blocking the approach of the nucleophile to the benzylic carbon.[4]

-

Inappropriate Solvent Choice: The choice of solvent is critical in directing the reaction towards either an Sₙ1 or Sₙ2 pathway.

-

Weak Nucleophile: A weak nucleophile will react slowly, particularly in an Sₙ2 reaction.

-

Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in an impractically slow reaction rate.

Q2: I am observing significant amounts of byproducts. What are the likely side reactions?

The primary side reactions to consider are:

-

Elimination (E2): This is more likely with strong, sterically hindered bases, leading to the formation of a styrene derivative.

-

Solvolysis/Hydrolysis: If your solvent is protic (e.g., water, alcohols) and your reaction conditions favor an Sₙ1 mechanism, the solvent itself can act as a nucleophile, leading to the formation of the corresponding benzyl alcohol or ether.[5]

-

Over-alkylation: With amine nucleophiles, it's possible for the initially formed secondary amine to react further with the benzylic bromide to form a tertiary amine and even a quaternary ammonium salt.[6]

Troubleshooting Flowchart & Mechanistic Considerations

To systematically diagnose and resolve low-yield issues, consider the following workflow:

Caption: Troubleshooting workflow for low yields.

Optimized Experimental Protocols

The following protocols are designed to favor specific reaction pathways and can be adapted for your particular nucleophile.

Protocol 1: Williamson Ether Synthesis (Favoring Sₙ2)

This protocol is suitable for the synthesis of ethers from 2-(bromomethyl)-4-chloro-1-methoxybenzene and an alcohol. The use of a strong base to form the alkoxide and a polar aprotic solvent promotes an Sₙ2 mechanism.[7][8]

Materials:

-

2-(bromomethyl)-4-chloro-1-methoxybenzene

-

Alcohol of choice (e.g., ethanol, phenol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.2 equivalents) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

In a separate flask, dissolve 2-(bromomethyl)-4-chloro-1-methoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the benzylic bromide dropwise to the alkoxide solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Secondary Amine (Favoring Sₙ2)

This protocol describes the reaction with a primary amine to form a secondary amine. The use of a slight excess of the amine nucleophile and a non-protic solvent helps to minimize over-alkylation.[6]

Materials:

-

2-(bromomethyl)-4-chloro-1-methoxybenzene

-

Primary amine of choice (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add the primary amine (1.5 equivalents), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

-

Stir the suspension at room temperature.

-

Dissolve 2-(bromomethyl)-4-chloro-1-methoxybenzene (1.0 equivalent) in anhydrous acetonitrile and add it dropwise to the amine suspension.

-

Stir the reaction at room temperature overnight or gently heat to 40-50 °C for several hours, monitoring by TLC.

-

Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product via flash column chromatography.

Data Summary: Factors Influencing Reaction Pathway

The choice of reaction conditions will have a significant impact on the outcome of the nucleophilic substitution.

| Factor | Sₙ1 Favored | Sₙ2 Favored | Potential Issues with 2-(bromomethyl)-4-chloro-1-methoxybenzene |

| Nucleophile | Weak (H₂O, ROH) | Strong (RO⁻, RNH₂) | A weak nucleophile may lead to solvolysis. A strong, bulky base can promote E2 elimination. |

| Solvent | Polar Protic (Methanol, Ethanol, Water) | Polar Aprotic (DMF, DMSO, Acetone) | Protic solvents can lead to unwanted solvolysis products.[5] |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The substrate is a primary benzylic bromide, which would typically favor Sₙ2. However, the para-methoxy group stabilizes a carbocation, making an Sₙ1 pathway competitive.[1][9] |

| Leaving Group | Good leaving group (I⁻ > Br⁻ > Cl⁻) | Good leaving group (I⁻ > Br⁻ > Cl⁻) | Bromide is a good leaving group, suitable for both pathways. |

| Temperature | Increased temperature | Increased temperature | Higher temperatures can favor elimination over substitution. |

Mechanistic Pathway Diagram

The following diagram illustrates the competing Sₙ1 and Sₙ2 pathways for the reaction of 2-(bromomethyl)-4-chloro-1-methoxybenzene with a generic nucleophile (Nu⁻).

Caption: Competing reaction pathways.

By carefully selecting the nucleophile, solvent, and temperature, it is possible to favor the desired nucleophilic substitution product and achieve higher yields in your reactions with 2-(bromomethyl)-4-chloro-1-methoxybenzene. For further assistance, please do not hesitate to contact our technical support team.

References

-

Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-2-chloro-4-methoxybenzene. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. The Organic Chemistry Tutor. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

-

YouTube. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. The Organic Chemistry Tutor. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. youtube.com [youtube.com]

Technical Support Center: Optimizing O-Alkylation with 2-(Bromomethyl)-4-chloro-1-methoxybenzene

Welcome to the technical support center for O-alkylation reactions utilizing 2-(bromomethyl)-4-chloro-1-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the nuances of base selection and reaction optimization.

Understanding the Reaction: The Williamson Ether Synthesis

The O-alkylation of an alcohol or a phenol with 2-(bromomethyl)-4-chloro-1-methoxybenzene is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, a base is used to deprotonate the hydroxyl group of the alcohol or phenol, forming a more nucleophilic alkoxide or phenoxide ion. This ion then attacks the electrophilic benzylic carbon of 2-(bromomethyl)-4-chloro-1-methoxybenzene, displacing the bromide leaving group and forming the desired ether linkage.

The reactivity of benzyl halides like the one is generally high in SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state.[2] However, the substituents on the aromatic ring can influence this reactivity through electronic and steric effects.[2]

Troubleshooting Guide: Common Issues and Solutions

Question: My reaction is showing low or no conversion of the starting material. What are the potential causes and how can I fix it?

Answer:

Low or no conversion is a common issue that can often be traced back to several key factors:

-

Insufficiently Strong Base: For the reaction to proceed, the chosen base must be strong enough to deprotonate a significant portion of the alcohol or phenol. The pKa of the base's conjugate acid should be higher than the pKa of the hydroxyl compound you are trying to alkylate. For instance, phenols are more acidic than alcohols, and thus a weaker base might suffice for the former.

-

Solution: Consult a pKa table for non-aqueous solvents to select a more appropriate base.[3] For alcohols, strong bases like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are often necessary. For phenols, weaker bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective.

-

-

Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[4] Water can consume the strong base and hydrolyze the alkyl halide, leading to low yields.

-

Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using a solid base like NaH, ensure it has not been deactivated by improper storage.

-

-

Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly reduced.

-

Solution: Choose a solvent that dissolves both the alkoxide/phenoxide and the alkylating agent. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often good choices.

-

Question: I am observing the formation of multiple products, including a significant amount of an elimination byproduct. How can I improve the selectivity for the desired O-alkylated product?

Answer:

The formation of multiple products is often due to competing side reactions, primarily elimination (E2) and C-alkylation (for phenols).

-

Elimination (E2) Side Reaction: The alkoxide or phenoxide is a strong base and can promote the elimination of HBr from the alkylating agent, leading to the formation of an alkene. This is more prevalent with sterically hindered bases and at higher temperatures.

-

Solution:

-

Use a less sterically hindered base: If you are using a bulky base like potassium tert-butoxide, consider switching to a smaller base like sodium hydride.

-

Lower the reaction temperature: Running the reaction at a lower temperature will favor the SN2 pathway over the E2 pathway.

-

Choose the right solvent: Polar aprotic solvents generally favor SN2 over E2.

-

-

-

C-Alkylation Side Reaction (with Phenols): The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[5][6] C-alkylation leads to the formation of a substituted phenol instead of the desired ether.

-

Solution:

-

Solvent Choice: The choice of solvent can significantly influence the O/C alkylation ratio. Protic solvents tend to solvate the oxygen atom of the phenoxide, making it less available for O-alkylation and thus increasing the likelihood of C-alkylation. Polar aprotic solvents are generally preferred to maximize O-alkylation.

-

Counter-ion: The nature of the counter-ion of the phenoxide can also play a role. Larger, softer cations like cesium (Cs+) can lead to higher O-alkylation selectivity.

-

Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective in promoting O-alkylation, especially in a two-phase system.[7] The catalyst helps to bring the phenoxide ion into the organic phase where it is less solvated and more reactive towards O-alkylation.

-

-

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal base for my specific alcohol or phenol?

The key is to match the basicity to the acidity of your substrate. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of your alcohol or phenol in the chosen solvent.

Base Selection Guide:

| Base | Conjugate Acid | pKa in DMSO[3] | Typical Substrates |

| Sodium Hydride (NaH) | H₂ | ~36 | Alcohols, Phenols |

| Potassium Hydride (KH) | H₂ | ~36 | Alcohols, Phenols |

| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~35.7 | Alcohols |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | ~32.2 | Alcohols, Phenols |

| Cesium Carbonate (Cs₂CO₃) | Bicarbonate | ~10.3 (in water) | Phenols |

| Potassium Carbonate (K₂CO₃) | Bicarbonate | ~10.3 (in water) | Phenols |

Note: pKa values can vary depending on the solvent.

Q2: What is the role of the solvent in this reaction?

The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions because they can solvate the cation of the alkoxide/phenoxide but do not strongly solvate the nucleophilic anion, leaving it more reactive. Protic solvents like water and alcohols can hydrogen bond with the nucleophile, reducing its reactivity.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (your alcohol/phenol and 2-(bromomethyl)-4-chloro-1-methoxybenzene) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progress of the reaction.

Q4: What are the best practices for purifying the final O-alkylated product?

After the reaction is complete, a standard aqueous workup is typically performed to remove the base and any inorganic salts. The crude product can then be purified by flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal solvent system can be determined by running TLCs in different solvent mixtures.

Experimental Protocol: A General Procedure for O-Alkylation

This is a general protocol that can be adapted for your specific alcohol or phenol. Always perform a risk assessment before starting any new experiment.

Materials:

-

Alcohol or phenol (1.0 eq)

-

2-(Bromomethyl)-4-chloro-1-methoxybenzene (1.1 eq)

-

Base (e.g., NaH, K₂CO₃) (1.2 - 1.5 eq)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

Reaction flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a dry reaction flask equipped with a magnetic stir bar under an inert atmosphere.

-

Deprotonation: To a solution or suspension of the alcohol or phenol in the anhydrous solvent, add the base portion-wise at a suitable temperature (e.g., 0 °C for strong bases like NaH). Stir the mixture for 30-60 minutes to allow for complete deprotonation.

-

Alkylation: Add a solution of 2-(bromomethyl)-4-chloro-1-methoxybenzene in the anhydrous solvent to the reaction mixture dropwise.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by TLC.

-

Workup: Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (especially if using a hydride base).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing: Wash the combined organic layers with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Reaction Mechanism

Caption: The two-step mechanism of the Williamson ether synthesis.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting low-yield O-alkylation reactions.

References

-

PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. Retrieved from [Link]

- Ma, G., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246-2252.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

ACS Publications. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chromatography [chem.rochester.edu]